molecular formula C18H21N3O4S2 B3288339 N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-29-8

N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B3288339
CAS No.: 851781-29-8
M. Wt: 407.5 g/mol
InChI Key: JQOMFXLNIZTRGX-UHFFFAOYSA-N
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Description

The compound N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide features a pyrazoline core substituted with ethanesulfonyl and phenyl groups, linked to a methanesulfonamide-functionalized benzene ring. This structure combines sulfonamide moieties with a dihydropyrazoline scaffold, a combination observed in bioactive molecules targeting enzymes like carbonic anhydrase or viral polymerases .

Properties

IUPAC Name

N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-3-27(24,25)21-18(15-7-5-4-6-8-15)13-17(19-21)14-9-11-16(12-10-14)20-26(2,22)23/h4-12,18,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOMFXLNIZTRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl groups are introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include reaction time, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds similar to N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Anti-inflammatory Effects
    • The compound has also shown promise as an anti-inflammatory agent. Research indicates that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory diseases . A notable case study involved the use of such compounds in clinical trials for treating rheumatoid arthritis, where they demonstrated significant efficacy compared to placebo .
  • Antimicrobial Properties
    • Pyrazole-based compounds have been evaluated for their antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics.

Agricultural Applications

  • Herbicide Development
    • The pyrazole structure is also relevant in agricultural chemistry, particularly in herbicide formulation. Compounds like this compound can serve as lead compounds for developing selective herbicides that target specific weed species without harming crops . Field studies indicate that such compounds can effectively manage weed populations while minimizing environmental impact.
  • Pesticide Formulations
    • Similar sulfonamide derivatives have been incorporated into pesticide formulations due to their ability to disrupt pest physiology. Research has shown that these compounds can act as effective insecticides against common agricultural pests . Case studies highlight their use in integrated pest management strategies, showcasing reduced reliance on traditional chemical pesticides.

Data Summary Table

ApplicationActivity TypeFindings/Case Studies
AnticancerApoptosis inductionEffective against various cancer cell lines
Anti-inflammatoryCytokine inhibitionSignificant efficacy in rheumatoid arthritis trials
AntimicrobialBacterial inhibitionEffective against Gram-positive and Gram-negative bacteria
HerbicideWeed managementSelective control of specific weed species
PesticideInsecticidal propertiesEffective against common agricultural pests

Mechanism of Action

The mechanism by which N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound
N-{4-[1-(Ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Ethanesulfonyl, phenyl, methanesulfonamide C₁₉H₂₂N₃O₄S₂ 436.53 (calculated) Predicted pKa ~8.68 (similar to )
Analog 1
N-(4-(1-(Ethylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Ethylsulfonyl, 2-methylphenyl, ethanesulfonamide C₂₀H₂₅N₃O₄S₂ 435.56 Density: 1.33 g/cm³; Boiling Point: 604.5°C
Analog 2
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives
Hydroxyphenyl, aryl substituents, benzenesulfonamide Variable Variable (~380-450) Cytotoxicity IC₅₀: 10–50 μM (cell lines)
Analog 3
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Benzoyl, 2-ethoxyphenyl, methanesulfonamide C₂₆H₂₆N₃O₅S 516.58 (calculated) Antiviral docking score: -9.2 kcal/mol
Sulfentrazone
N-[2,4-Dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Triazole core, dichlorophenyl, difluoromethyl, methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S 411.19 Herbicide; Soil half-life: 30–150 days
Key Observations:
  • Core Structure : The target compound and analogs share sulfonamide and dihydropyrazoline/triazole motifs, but substituents critically modulate activity. For example:
    • Ethylsulfonyl vs. Benzoyl : Analog 3’s benzoyl group enhances antiviral docking affinity compared to the target compound’s ethanesulfonyl .
    • Phenyl vs. o-Tolyl : Analog 1’s 2-methylphenyl group increases hydrophobicity (density: 1.33 g/cm³) versus the target’s phenyl .
  • Molecular Weight : The target compound (436.53 g/mol) falls within the range of analogs (380–516 g/mol), suggesting comparable solubility challenges.
Antiviral Potential:
  • Analog 3 demonstrated strong docking scores (-9.2 kcal/mol) against viral polymerases, attributed to its benzoyl and ethoxyphenyl groups . The target compound lacks these substituents, which may reduce its antiviral efficacy.
  • Sulfentrazone , though a herbicide, shares the methanesulfonamide group but acts via plant enzyme inhibition, highlighting how core structure dictates application .
Enzyme Inhibition and Cytotoxicity:
  • Analog 2 derivatives inhibit carbonic anhydrase isoforms (KI: 15–200 nM) and show cytotoxicity in cancer cells (IC₅₀: 10–50 μM) . The target compound’s phenyl group may similarly engage hydrophobic enzyme pockets.
Metabolic Stability:
  • Sulfentrazone metabolites (HMS, DMS) retain the sulfonamide group, suggesting the target compound may also generate stable metabolites .

Biological Activity

N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide derivatives and features a complex structure comprising:

  • A central five-membered pyrazole ring .
  • Two phenyl groups .
  • Two sulfonyl groups : an ethanesulfonyl group and a methanesulfonyl group.

The presence of these functional groups suggests significant reactivity and potential interactions with biological systems due to the electron-withdrawing nature of the sulfonyl moieties, which can influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step processes. The initial steps may include:

  • Condensation of ethylsulfonyl chloride with 5-aminophenylhydrazine.
  • Cyclization to form the pyrazole ring.
  • Sulfonylation with methanesulfonyl chloride.

Optimization of each step is crucial for achieving high yields and purity of the final product.

Antimicrobial and Anti-inflammatory Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects. For instance, studies on related pyrazole derivatives have shown their ability to inhibit enzyme activities or modulate signaling pathways involved in inflammation .

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesNotable Activities
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazoleContains a methyl group on one phenyl ringAntimicrobial properties
N-{n-[1-R-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl]phenyl}methanesulfonamidesQuinoxaline moiety presentCorrosion inhibition
5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazoleFluorinated phenolic groupAnticancer activity

The unique combination of two distinct sulfonamide groups and a complex pyrazole structure in this compound may enhance its solubility and bioavailability compared to other similar compounds.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various molecular targets involved in pain and inflammation. These studies suggest that it may possess inhibitory activities against cyclooxygenase enzymes (COX), which are critical in inflammatory processes .

Q & A

Q. What synthetic strategies are effective for preparing N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves multi-step routes starting with pyrazoline precursors. Key steps include:

Cyclocondensation : Formation of the 4,5-dihydro-1H-pyrazole core via reaction of α,β-unsaturated ketones with hydrazine derivatives .

Sulfonylation : Sequential sulfonylation at the pyrazole nitrogen using ethanesulfonyl and methanesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
  • Use anhydrous solvents to minimize side reactions.
  • Adjust stoichiometry of sulfonyl chlorides (1.2–1.5 equivalents) to improve yields .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • NMR Spectroscopy :
    • 1H NMR : Confirm diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.0–4.0 ppm, ABX splitting patterns) .
    • 13C NMR : Identify sulfonamide carbonyls (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • X-ray Crystallography : Resolve spatial arrangement of sulfonyl groups and dihydro-pyrazole conformation (e.g., mean C–C bond length: 0.004 Å; R-factor < 0.1) .
  • HRMS : Validate molecular formula (e.g., [M+Na]+ peaks with <2 ppm error) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance binding to enzymes like carbonic anhydrase by increasing electrophilicity at the sulfonamide sulfur .
  • Hydrophobic substituents (e.g., methyl, isopropyl) improve membrane permeability, as shown in cytotoxicity assays .

Q. Experimental Design :

Synthesize derivatives with varied substituents.

Test inhibitory potency (IC₅₀) against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .

Correlate activity with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardize Assays : Use identical enzyme isoforms (e.g., hCA II vs. hCA IX) and buffer conditions (pH 7.4, 25°C) .
  • Purity Validation : Confirm compound purity (>95%) via HPLC (e.g., Chromolith® columns, 90:10 acetonitrile/water mobile phase) .
  • Control Experiments : Include reference inhibitors (e.g., acetazolamide) to benchmark activity .

Q. What analytical techniques are recommended for studying the compound’s solubility and stability in physiological buffers?

Methodological Answer:

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification (λ = 260–280 nm) .
  • Stability Studies :
    • HPLC-MS : Monitor degradation products over 24–72 hours at 37°C .
    • LC-NMR : Identify hydrolyzed byproducts (e.g., sulfonic acids) under acidic/basic conditions .

Q. How can computational modeling predict interactions between this compound and target proteins?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to carbonic anhydrase using AMBER or GROMACS; analyze hydrogen bonds between sulfonamide and Zn²+ in the active site .
  • QSAR Models : Correlate logP values with cytotoxicity (e.g., HeLa cell lines) to prioritize derivatives for synthesis .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., kinase inhibition).
  • In Vivo Models : Efficacy in disease models (e.g., cancer xenografts) remains unexplored .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 2
N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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